molecular formula C7H5BrClFO2S B14698979 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride CAS No. 25300-34-9

2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride

Cat. No.: B14698979
CAS No.: 25300-34-9
M. Wt: 287.53 g/mol
InChI Key: NTDBGUKLWMDQCH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the sulfonylation of a suitable benzene derivative, followed by bromination and fluorination reactions. For instance, a benzene derivative can be sulfonylated using chlorosulfonic acid, followed by bromination with bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. Reaction conditions often involve solvents such as acetonitrile or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with a thiol can produce a sulfonate.

Scientific Research Applications

2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. The bromomethyl group can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonyl fluoride group.

    4-Bromomethyl-2-nitrotoluene: Contains a nitro group instead of a sulfonyl fluoride group.

    2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a bromomethyl group .

Uniqueness

2-(Bromomethyl)-5-chlorobenzenesulfonyl fluoride is unique due to the presence of both bromomethyl and sulfonyl fluoride groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable tool in chemical biology and materials science.

Properties

CAS No.

25300-34-9

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

2-(bromomethyl)-5-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(9)3-7(5)13(10,11)12/h1-3H,4H2

InChI Key

NTDBGUKLWMDQCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)F)CBr

Origin of Product

United States

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